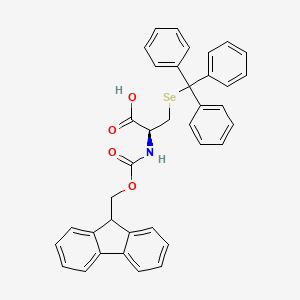![molecular formula C12H12FN3O B13012167 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring. The presence of a fluorophenyl group and a hydroxyl group adds to its unique chemical structure. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, with glacial acetic acid as a catalyst, can be refluxed to yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Fluorophenyl)-1H-pyrazol-3-amine: Another fluorophenyl-substituted pyrazole with different biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole core but different ring fusion, used as a CDK2 inhibitor.
Uniqueness
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its fused ring structure and the presence of both a fluorophenyl group and a hydroxyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H12FN3O |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3 |
Clave InChI |
BLKKOIBYZMBORA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


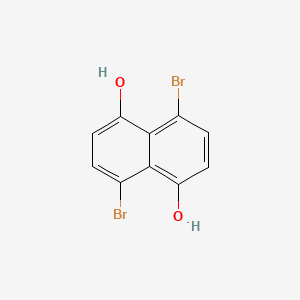
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
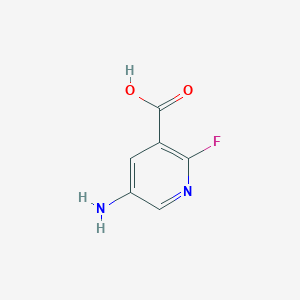
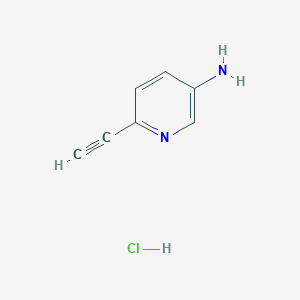
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)

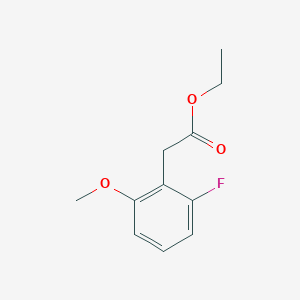
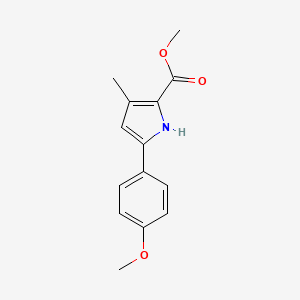
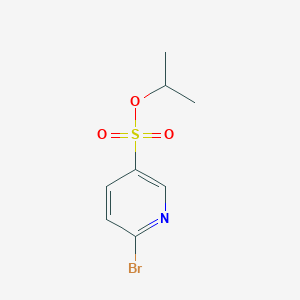



![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
